2-Propylaniline
Overview
Description
2-Propyl-Aniline, also known as 2-Propylaniline, is an organic compound belonging to the class of phenylpropanes. It is characterized by a phenyl group attached to a propyl chain, which in turn is bonded to an amino group. The molecular formula of 2-Propyl-Aniline is C9H13N , and it has a molecular weight of 135.21 g/mol . This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 2-Propylaniline is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
It’s known that this compound can undergoelectropolymerization in highly acidic medium to yield poly(this compound) film . This process involves the formation of a polymer chain, which could potentially interact with Lysozyme and alter its function .
Biochemical Pathways
The interaction of this compound with lysozyme suggests that it may influence pathways related to bacterial cell wall degradation and immune response .
Pharmacokinetics
Its physical properties, such as a density of 096 g/mL at 25 °C (lit) and a boiling point of 222-224 °C (lit) , suggest that it may have certain bioavailability characteristics.
Result of Action
Given its target, it may have potential effects on bacterial cell wall degradation and immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the electropolymerization of this compound occurs in a highly acidic medium . Therefore, the pH of the environment could potentially impact the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-Aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride, followed by reduction of the resulting ketone to yield 2-Propyl-Aniline . The reaction conditions typically involve the use of aluminum chloride as a catalyst and subsequent reduction using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 2-Propyl-Aniline often involves the alkylation of aniline with propyl halides in the presence of a base such as sodium hydroxide. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-Aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures (nitric acid and sulfuric acid) are commonly employed.
Major Products Formed:
Oxidation: Nitro compounds, quinones.
Reduction: Amines.
Substitution: Halogenated anilines, nitroanilines.
Scientific Research Applications
2-Propyl-Aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Aniline: The parent compound with a simpler structure, lacking the propyl group.
2-Methyl-Aniline: Similar structure but with a methyl group instead of a propyl group.
2-Ethyl-Aniline: Contains an ethyl group instead of a propyl group.
Uniqueness: 2-Propyl-Aniline is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity and the types of reactions it can undergo, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKURVXXDGMYSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117021-79-1 | |
Record name | Benzenamine, 2-propyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117021-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID40171248 | |
Record name | Aniline, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to brown liquid; [MSDSonline] | |
Record name | 2-Propylaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8624 | |
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CAS No. |
1821-39-2 | |
Record name | 2-Propylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PROPYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDP5MSE5C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-propylaniline in the synthesis of polyaniline and its derivatives?
A1: this compound serves as a monomer in the polymerization reaction to produce poly(this compound). This polymer, along with polyaniline and poly(2-ethylaniline), can be intercalated into graphite oxide by exploiting the exfoliation/reconstruction properties of this layered host []. This intercalation process is influenced by the type of substituted polyaniline used, with poly(this compound) showing a higher degree of intercalation compared to its counterparts [].
Q2: How does the structure of this compound impact its intercalation into graphite oxide?
A2: The presence of the propyl group in this compound likely influences the intercalation process by affecting the polymer's chain conformation and interaction with the graphite oxide layers. Research has shown that poly(this compound) exhibits a larger basal distance within the graphite oxide structure compared to other polyaniline derivatives [], suggesting a more expanded intercalated structure, potentially due to the steric hindrance of the propyl group.
Q3: Beyond intercalation, are there other notable applications of this compound?
A3: this compound acts as an intermediate in the hydrodenitrogenation (HDN) of quinoline, a process crucial for refining fossil fuels [, , ]. In this multi-step reaction, quinoline is initially hydrogenated to 1,2,3,4-tetrahydroquinoline. This intermediate then further reacts to form this compound, highlighting its role in the reaction pathway [].
Q4: What is the final fate of this compound in the hydrodenitrogenation of quinoline?
A4: this compound undergoes hydrogenolysis of the C-N bond within its saturated ring, ultimately yielding propylbenzene [, ]. This breakdown pathway emphasizes the role of this compound as a stepping stone in the removal of nitrogen from quinoline, ultimately leading to a less polluting fuel.
Q5: Are there any toxicological concerns associated with this compound?
A5: While this compound plays a role in important chemical processes, it's crucial to be aware of its potential mutagenicity. Studies employing the bacterial reverse mutation (Ames) assay have investigated the mutagenic potential of both this compound and its isomer, 4-propylaniline []. This research provides valuable insights into the potential risks associated with these compounds and emphasizes the need for safe handling and appropriate disposal methods.
Q6: How is this compound typically synthesized?
A6: One established method for preparing this compound involves the oxidative polymerization of its precursor, this compound, using a hydrogen peroxide-ferrous sulfate (H2O2-FeSO4) system []. This approach offers a relatively mild and effective means of producing poly(this compound), highlighting its versatility as a monomer for polymer synthesis.
Q7: Are there any alternative methods for producing this compound?
A7: While the oxidative polymerization of this compound is a viable approach, it's worth noting that this compound also arises as a key intermediate in the hydrodenitrogenation of quinoline []. This alternative pathway, primarily employed in fuel refining processes, presents an additional route for obtaining this compound.
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